Cas no 1697653-72-7 (2-(Azidomethyl)-4-chloro-1-fluorobenzene)
2-(Azidomethyl)-4-chloro-1-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- EN300-291861
- 1697653-72-7
- 2-(azidomethyl)-4-chloro-1-fluorobenzene
- 2-(Azidomethyl)-4-chloro-1-fluorobenzene
-
- Inchi: 1S/C7H5ClFN3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2
- InChI Key: HUQBXLGPIJKEBD-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1)CN=[N+]=[N-])F
Computed Properties
- Exact Mass: 185.0156030g/mol
- Monoisotopic Mass: 185.0156030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 14.4Ų
2-(Azidomethyl)-4-chloro-1-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-291861-1g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 1g |
$414.0 | 2023-09-06 | ||
| Enamine | EN300-291861-5g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 5g |
$1199.0 | 2023-09-06 | ||
| Enamine | EN300-291861-10g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 10g |
$1778.0 | 2023-09-06 | ||
| Enamine | EN300-291861-0.05g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 0.05g |
$348.0 | 2025-03-19 | |
| Enamine | EN300-291861-0.1g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 0.1g |
$364.0 | 2025-03-19 | |
| Enamine | EN300-291861-0.25g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 0.25g |
$381.0 | 2025-03-19 | |
| Enamine | EN300-291861-0.5g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
| Enamine | EN300-291861-1.0g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
| Enamine | EN300-291861-2.5g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
| Enamine | EN300-291861-5.0g |
2-(azidomethyl)-4-chloro-1-fluorobenzene |
1697653-72-7 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 |
2-(Azidomethyl)-4-chloro-1-fluorobenzene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(Azidomethyl)-4-chloro-1-fluorobenzene
Introduction to 2-(Azidomethyl)-4-chloro-1-fluorobenzene (CAS No. 1697653-72-7)
2-(Azidomethyl)-4-chloro-1-fluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1697653-72-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of halogenated aromatic hydrocarbons, featuring a benzene ring substituted with an azide group, a chlorine atom, and a fluorine atom. The unique structural configuration of 2-(Azidomethyl)-4-chloro-1-fluorobenzene makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The presence of the azidomethyl functional group at the para position relative to the chlorine substituent introduces a high degree of reactivity, enabling diverse chemical transformations such as nucleophilic substitution, cycloaddition reactions, and cross-coupling processes. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high selectivity and efficacy in drug design. Furthermore, the fluorine atom at the ortho position enhances the lipophilicity and metabolic stability of the compound, attributes that are critically important for pharmaceutical applications.
In recent years, 2-(Azidomethyl)-4-chloro-1-fluorobenzene has been extensively studied for its potential in medicinal chemistry. One of the most compelling areas of research involves its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes implicated in cancer progression. The azidomethyl moiety serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize binding interactions with biological targets.
Moreover, the incorporation of halogen atoms—specifically chlorine and fluorine—into aromatic systems is well-documented for improving drug-like properties such as solubility, bioavailability, and resistance to metabolic degradation. The electronic effects induced by these substituents can fine-tune the reactivity and binding affinity of 2-(Azidomethyl)-4-chloro-1-fluorobenzene derivatives, making them attractive candidates for structure-activity relationship (SAR) studies. Such investigations are essential for rational drug design, where subtle modifications can lead to significant improvements in therapeutic outcomes.
Recent advancements in synthetic methodologies have further expanded the applications of 2-(Azidomethyl)-4-chloro-1-fluorobenzene. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have been employed to construct carbon-carbon and carbon-heteroatom bonds efficiently. These techniques have enabled the rapid assembly of complex scaffolds from simpler precursors like 2-(Azidomethyl)-4-chloro-1-fluorobenzene, accelerating the discovery process in drug development pipelines.
The compound's reactivity also makes it a valuable tool in materials science and polymer chemistry. For example, azido-functionalized aromatic compounds can undergo click chemistry reactions with alkyne-containing molecules to form stable triazole derivatives. Such polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for advanced material applications. Additionally, fluorinated aromatic systems contribute to low surface energy properties, which are desirable in coatings and adhesives.
In summary,2-(Azidomethyl)-4-chloro-1-fluorobenzene (CAS No. 1697653-72-7) represents a versatile building block with broad utility across multiple scientific disciplines. Its unique structural features—combining an azide group with chloro and fluoro substituents—make it an indispensable intermediate in pharmaceutical synthesis. Ongoing research continues to uncover new methodologies for its application in drug discovery, materials engineering, and industrial processes. As our understanding of molecular interactions deepens,2-(Azidomethyl)-4-chloro-1-fluorobenzene is poised to play an even more prominent role in shaping future advancements.
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